molecular formula C12H11F3N2O3S B6641686 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile

4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile

Numéro de catalogue B6641686
Poids moléculaire: 320.29 g/mol
Clé InChI: QCEUGROWYGWSDS-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile, also known as PF-06463922, is a small molecule drug that belongs to the class of inhibitors of the protein tyrosine kinase (PTK) family. It has been shown to have potential anti-cancer properties and is currently being investigated in preclinical and clinical studies.

Mécanisme D'action

4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile works by binding to the ATP-binding site of specific PTKs, thereby inhibiting their activity. This leads to a downstream effect on various signaling pathways that are involved in cell growth and survival, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to have a selective inhibitory effect on specific PTKs, which may reduce the risk of off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile is its potential to enhance the anti-tumor activity of other cancer drugs, which may lead to improved treatment outcomes for cancer patients. However, one of the limitations of this compound is that it may not be effective in all types of cancer, as the expression of specific PTKs varies between different types of cancer.

Orientations Futures

There are several potential future directions for the research and development of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile. One area of focus is the identification of biomarkers that can predict the response to this compound treatment, which may help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that include this compound and other cancer drugs, which may lead to improved treatment outcomes. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different types of cancer.

Méthodes De Synthèse

The synthesis of 4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile involves several steps, including the condensation of 4-chloro-2-(trifluoromethyl)benzonitrile with (S)-3-hydroxypyrrolidine, followed by the sulfonation of the resulting product with chlorosulfonic acid. The final compound is obtained through a series of purification steps, including crystallization and chromatography.

Applications De Recherche Scientifique

4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile has been studied extensively in various preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific PTKs, such as MET, AXL, and MER. In addition, this compound has been shown to enhance the anti-tumor activity of other cancer drugs, such as paclitaxel and cetuximab.

Propriétés

IUPAC Name

4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3S/c13-12(14,15)11-5-10(2-1-8(11)6-16)21(19,20)17-4-3-9(18)7-17/h1-2,5,9,18H,3-4,7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEUGROWYGWSDS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)S(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.